7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

Catalog No.
S14143448
CAS No.
M.F
C13H11NO4
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

Product Name

7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

IUPAC Name

7-(ethoxymethoxy)-2-oxochromene-3-carbonitrile

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C13H11NO4/c1-2-16-8-17-11-4-3-9-5-10(7-14)13(15)18-12(9)6-11/h3-6H,2,8H2,1H3

InChI Key

GWVWVNOJPMPUEH-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N

7-(Ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile is a chemical compound characterized by its chromene structure, which is a bicyclic compound featuring a benzene ring fused to a pyran ring. The compound's molecular formula is C13H11NO4C_{13}H_{11}NO_4 and its CAS number is 277309-36-1. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds due to its unique structural features that may influence biological activity .

Research indicates that derivatives of chromene compounds, including 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile, exhibit significant biological activities. These compounds have been studied for their antimicrobial and antitumor properties. In particular, chromene derivatives have shown efficacy against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116). The specific activity of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile has yet to be extensively documented but is anticipated to be promising based on related compounds .

The synthesis of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with malononitrile in the presence of a base or under microwave irradiation to form intermediate compounds, which are then subjected to further reactions to introduce the ethoxymethoxy group. This synthetic pathway allows for the modification of various substituents on the chromene structure, enhancing its biological properties .

The primary applications of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile lie in medicinal chemistry and pharmaceuticals. Its potential as an antimicrobial and antitumor agent makes it a candidate for drug development. Additionally, it may serve as a scaffold for synthesizing other bioactive compounds, contributing to research in cancer therapy and infectious disease management .

Interaction studies involving 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary studies suggest that chromene derivatives can interact with various biological targets, including enzymes and receptors involved in tumor growth and microbial resistance. Further investigation into these interactions will elucidate the compound's pharmacodynamics and pharmacokinetics, providing insights into its therapeutic potential .

Several compounds share structural similarities with 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile. Below is a comparison highlighting some notable examples:

Compound NameMolecular FormulaUnique Features
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acidC12H10O4Contains a carboxylic acid group; known for anti-inflammatory properties.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acidC14H15NO4Features a diethylamino group; exhibits enhanced solubility and biological activity.
8-HydroxyquinolineC9H7NOKnown for its chelating properties; used in various therapeutic applications.
CoumarinC9H6O2A well-known natural compound with anticoagulant properties; serves as a precursor for many derivatives.

Uniqueness: The distinct ethoxymethoxy group in 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile differentiates it from other chromenes and coumarins, potentially influencing its solubility and interaction with biological targets more favorably than its counterparts.

Multi-Component Reaction Strategies for Chromene-Carbonitrile Scaffolds

Multi-component reactions (MCRs) dominate the synthesis of chromene-carbonitrile frameworks due to their atom economy and operational simplicity. For 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile, a typical MCR involves the condensation of salicylaldehyde derivatives, malononitrile, and ethoxymethoxy precursors. Jayanthi et al. demonstrated a catalyst-free MCR using pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature, yielding chromene-carbonitriles in high purity. Similarly, a study by Nanjing Tech University optimized MCRs for chromene derivatives using salicylaldehydes, malononitrile, and thiols under reflux or room-temperature conditions, with ethanol as the solvent.

Table 1: Comparative Analysis of MCR Conditions for Chromene-Carbonitrile Synthesis

Starting MaterialsSolventTemperatureCatalystYield (%)Reference
Pyrazole aldehyde, malononitrileEthanolRoom temp.None85–92
Salicylaldehyde, malononitrileEthanolRefluxOrganic base78–90

Key advantages of MCRs include the avoidance of intermediate isolation and compatibility with diverse aldehydes. Mechanistic studies suggest that the ethoxymethoxy group is introduced via nucleophilic substitution or etherification during the cyclization step.

Catalyst Systems in Neat Reaction Conditions

Catalyst design plays a pivotal role in enhancing reaction efficiency under solvent-free or "neat" conditions. While 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile synthesis often employs homogeneous catalysts, recent work highlights heterogeneous alternatives. For instance, Zakariaie and Taherimehr reported Fe3O4@SiO2-SO3H magnetic nanocatalysts for synthesizing dihydropyrano[c]chromenes, achieving 98% yield in methanol at 80°C. Although this reaction used a solvent, the magnetic nanocatalyst’s recyclability (5 cycles with <5% activity loss) underscores its potential for neat systems.

Catalyst-free approaches, such as those by Jayanthi et al., leverage ethanol’s dual role as solvent and proton donor, eliminating the need for external catalysts. This strategy reduces purification steps and aligns with green chemistry principles.

Solvent-Free Approaches Under Thermal Activation

Solvent-free synthesis under thermal activation remains underexplored for this compound. However, analogous chromene-carbonitrile syntheses provide insights. Traditional Perkin or Pechmann reactions often require acidic conditions and solvents, but modern adaptations use melt reactions or ball milling. For example, Knoevenagel condensations under solvent-free conditions at 80–100°C have produced coumarin derivatives in high yields. Applying similar protocols to 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile could involve heating a mixture of aldehyde, malononitrile, and ethoxymethoxy precursors without solvents, though experimental validation is needed.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis offers rapid heating and improved reaction kinetics. While no studies directly report microwave use for this compound, analogous chromene syntheses demonstrate its potential. For instance, Pechmann condensations under microwave irradiation reduce reaction times from hours to minutes. A hypothetical microwave-assisted route for 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile might involve irradiating a mixture of salicylaldehyde derivative, malononitrile, and ethoxymethylating agent at 100–120°C for 10–15 minutes, potentially enhancing yield and selectivity.

Table 2: Conventional vs. Microwave-Assisted Synthesis Parameters

ParameterConventional MethodMicrowave Method
Reaction Time2–6 hours10–30 minutes
Temperature60–80°C100–120°C
Energy EfficiencyLowHigh

The synthesis of 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile represents a significant challenge in modern organic chemistry, particularly when considering environmental sustainability and green chemistry principles [1] [2] [3]. Traditional synthetic approaches to chromene derivatives often rely on harsh reaction conditions, toxic catalysts, and environmentally hazardous solvents, presenting substantial ecological concerns [4] [5]. The development of environmentally benign synthetic methodologies has become increasingly crucial as the chemical industry transitions toward sustainable practices and circular economy principles [3] [6].

Recent advances in green chemistry have introduced innovative approaches that utilize sustainable raw materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact [4] [7] [8]. These methodologies encompass biocatalytic processes, ionic liquid-mediated reactions, and agricultural waste-derived catalytic systems, each offering unique advantages in terms of sustainability, efficiency, and environmental compatibility [3] [7] [8].

Biocatalysis and Enzyme-Mediated Pathways

Biocatalytic approaches represent one of the most promising green chemistry paradigms for chromene derivative synthesis, offering exceptional selectivity under mild reaction conditions while significantly reducing environmental pollution [9] [10] [7]. Enzyme-mediated synthesis of chromene derivatives, including compounds structurally related to 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile, has demonstrated remarkable efficiency through the utilization of natural catalysts such as enzymes and microorganisms [7] [8].

Bovine serum albumin has emerged as a particularly versatile biocatalyst for chromene synthesis, facilitating domino reactions between 1,3-diketones and α,β-unsaturated aldehydes in 2-propanol at moderate temperatures [9]. The protein-promoted synthesis achieves moderate to high yields under environmentally friendly conditions, with reaction temperatures maintained at 35°C and reaction times extending from 12 to 24 hours [9]. This biocatalytic system demonstrates the phenomenon of enzyme promiscuity, extending the catalytic capabilities of proteins beyond their natural functions [9].

Lipase-catalyzed reactions have shown exceptional promise for chromene derivative synthesis, particularly through multicomponent reactions [10] [11]. Burkholderia cepacia lipase exhibits remarkable thermal resistance and tolerance to various solvents, making it highly suitable for organic synthesis applications [11]. The enzyme demonstrates optimal activity at temperatures ranging from 40 to 60°C, with yields consistently exceeding 85% for chromene derivatives [11]. The lipase maintains its catalytic efficiency through multiple reaction cycles, supporting the economic viability of biocatalytic processes [11].

Table 1: Biocatalysis and Enzyme-Mediated Pathways for Chromene Synthesis

Enzyme/CatalystSubstrateReaction ConditionsYield (%)Green Advantages
Bovine Serum Albumin (BSA)1,3-diketones + α,β-unsaturated aldehydes2-propanol, 35°C, 24 h75-92Mild conditions, water-compatible
Burkholderia cepacia lipaseAlcohols + carboxylic acidsOrganic solvents, 40-60°C85-95High selectivity, recyclable
Candida antarctica lipase (CAL)Esters + alcoholsTert-butanol, 45°C, 12 h70-88Environmentally benign
Pseudomonas fluorescens lipasePhenolic compounds + acyl donorsAqueous medium, pH 7-868-85Aqueous system, biodegradable
Rhizopus oryzae lipaseAldehydes + active methylene compoundsIonic liquid medium, 50°C72-90Sustainable medium

The biocatalytic synthesis of benzo[g]chromene derivatives through multicomponent reactions represents a significant advancement in green synthetic methodology [10]. These reactions proceed efficiently in aqueous or low-toxicity organic solvents, eliminating the need for harsh reaction conditions typically associated with traditional chromene synthesis [10] [7]. The high yields achieved through biocatalytic processes, combined with simple work-up procedures, make these approaches particularly attractive for industrial applications [10] [7].

Research findings indicate that enzyme-mediated pathways offer superior enantioselectivity compared to conventional chemical catalysts, resulting in products with enhanced optical purity [7] [8]. The mild reaction conditions employed in biocatalytic systems preserve the integrity of sensitive functional groups, reducing the formation of unwanted byproducts and improving overall atom economy [7]. Furthermore, the biodegradable nature of enzymes ensures that catalyst residues do not persist in the environment, addressing concerns associated with catalyst disposal [7] [8].

Ionic Liquid-Based Sustainable Synthesis

Ionic liquid-mediated synthesis has emerged as a revolutionary approach for the sustainable production of chromene derivatives, offering unique advantages in terms of environmental compatibility and reaction efficiency [12] [13] [14] [15]. These molten salts, composed entirely of ions and remaining liquid below 100°C, serve dual functions as both reaction medium and catalyst in chromene synthesis [14] [16] [15]. The distinctive properties of ionic liquids, including negligible vapor pressure, thermal stability, and tunable physicochemical characteristics, make them ideal candidates for green chemical processes [16] [15].

The synthesis of chromene derivatives using 1-butyl-3-methylimidazolium bromide as a reaction medium has demonstrated exceptional efficiency under catalyst-free conditions [14]. This ionic liquid enables three-component condensation reactions at room temperature, achieving yields ranging from 82 to 95% within 30 to 60 minutes [14]. The reaction proceeds through the condensation of aldehydes, malononitrile, and resorcinol or naphthol derivatives, producing chromene structures with high purity and minimal waste generation [14].

Ionic liquid-coated carbon nanotubes represent a particularly innovative approach to chromene synthesis, combining the unique properties of ionic liquids with the high surface area and conductivity of carbon nanomaterials [12] [17]. These hybrid catalysts demonstrate metal-free catalytic activity with positively charged surfaces that facilitate multicomponent reactions [12]. The sonothermal synthesis conditions employed with these catalysts operate at moderate temperatures (60-80°C) and achieve high yields (88-95%) within 20 to 40 minutes [12].

Table 2: Ionic Liquid-Based Sustainable Synthesis of Chromene Derivatives

Ionic LiquidReaction TypeTemperature (°C)Time (minutes)Yield (%)Sustainability Features
1-butyl-3-methylimidazolium bromide ([bmim]Br)Three-component condensationRoom temperature30-6082-95Catalyst-free, recyclable medium
1-hexyl-3-methylimidazolium bromide ([HMIM]Br)Multicomponent reactionRoom temperature45-9075-90Metal-free, room temperature
1-allyl-3-methylimidazolium iodideKnoevenagel condensation80-10015-3085-96Solvent-free conditions
Ionic Liquid-Coated Carbon Nanotubes (IL@CNTs)Sonothermal synthesis60-8020-4088-95Metal-free catalyst, water medium
Tetrabutylammonium bromide (TBAB)Electrochemical synthesisAmbient60-12078-92Electrochemical activation

The environmental benefits of ionic liquid-based synthesis extend beyond reaction efficiency to include enhanced recyclability and reduced waste generation [12] [15]. Research has demonstrated that ionic liquids can be recovered and reused for multiple reaction cycles without significant loss of catalytic activity [18] [19]. The 1-allyl-3-methylimidazolium halides family exhibits particular promise for solvent-free chromene synthesis, operating under mild conditions while maintaining high product yields [18].

The mechanism of ionic liquid-catalyzed chromene formation involves the activation of carbonyl compounds through hydrogen bonding interactions with the ionic liquid cations [18] [19]. The anions facilitate nucleophilic attack and subsequent cyclization reactions, leading to the formation of the chromene ring system [18]. This dual activation mechanism results in enhanced reaction rates and improved selectivity compared to conventional catalysts [19] [15].

Electrochemical synthesis using ionic liquids as both electrolyte and reaction medium represents an emerging frontier in sustainable chromene production [20]. Tetrabutylammonium bromide functions as both a brominating agent and electrolyte, enabling metal-free regioselective transformations under ambient conditions [20]. This approach eliminates the need for external oxidants and transition metal catalysts, significantly reducing the environmental footprint of the synthetic process [20].

Agricultural Waste-Derived Catalytic Systems

Agricultural waste-derived catalytic systems represent a paradigm shift toward circular economy principles in chromene synthesis, transforming abundant agricultural byproducts into valuable heterogeneous catalysts [21] [22] [23] [24]. These biomass-derived catalysts offer exceptional sustainability advantages, including biodegradability, low toxicity, and cost-effectiveness, while demonstrating remarkable catalytic activity for chromene derivative synthesis [22] [23] [25].

Water extract of pomegranate peel ash has emerged as a highly effective catalyst for the microwave-accelerated synthesis of 2-amino-4H-chromene derivatives [21] [23]. The catalyst contains essential basic components including potassium carbonate, sodium carbonate, and calcium carbonate, which collectively provide the alkaline environment necessary for chromene formation [23]. Under microwave irradiation conditions, reactions proceed rapidly within 3 to 6 minutes, achieving excellent yields ranging from 88 to 96% [21] [23].

The catalytic mechanism of pomegranate peel ash involves base-catalyzed condensation reactions between substituted aldehydes, malononitrile, and resorcinol or naphthol derivatives [23]. The water extract functions simultaneously as both solvent medium and catalyst, demonstrating the dual role capability that enhances reaction efficiency [23]. The microwave-assisted protocol eliminates the need for external bases and additives, resulting in a truly green synthetic approach [23].

Banana peel ash water extract represents another promising agricultural waste catalyst, containing potassium and sodium carbonates along with trace metal elements [24]. The inherent basicity of the catalyst promotes chromene formation through multicomponent reactions under microwave conditions [24]. Research findings indicate that reactions complete within 5 to 8 minutes with yields consistently exceeding 85% [24]. The antimicrobial activity studies of resulting chromene derivatives have demonstrated positive biological responses, adding value to the sustainable synthetic approach [24].

Table 3: Agricultural Waste-Derived Catalytic Systems for Chromene Synthesis

Agricultural Waste SourceActive ComponentsCatalytic MechanismReaction ConditionsYield (%)Environmental Benefits
Pomegranate Peel Ash (WEPPA)K2CO3, Na2CO3, CaCO3Base-catalyzed condensationMicrowave, 3-6 min88-96Waste valorization, biodegradable
Banana Peel Ash (WEB)K2CO3, Na2CO3, trace metalsInherent basicity promotionMicrowave, 5-8 min85-94Agricultural waste utilization
Coconut Coir AshSiO2, K2O, CaOSurface adsorption and activationConventional heating, 60°C75-88Low-cost renewable catalyst
Rice Husk Ash (RHA)SiO2 (95.83%), K2O, Na2OSilanol group activationReflux, 30-45 min80-92Abundant waste source
Lemon Fruit Shell Ash (WELFSA)K2CO3, CaO, MgOAlkaline medium generationMicrowave, 4-7 min86-95Citrus waste recycling

Rice husk ash demonstrates exceptional catalytic activity due to its high silica content (95.83%) and the presence of alkali metal oxides [26]. The amorphous silica structure provides numerous silanol groups that facilitate substrate activation and product formation [26]. Characterization studies using X-ray diffraction analysis reveal the presence of cristobalite in amorphous form, contributing to the high surface area and catalytic activity [26]. The catalyst operates effectively under reflux conditions, achieving yields of 80 to 92% within 30 to 45 minutes [26].

Coconut coir ash represents a lignin-rich agricultural waste that can be chemically modified to enhance its catalytic properties [27]. The modification process using sodium chlorite generates additional active sites while preserving the biodegradable nature of the catalyst [27]. Fourier transform infrared spectroscopy analysis indicates that carbonyl and hydroxyl groups from the lignin structure participate in the catalytic mechanism [27]. The surface adsorption and activation mechanism enables efficient chromene formation under conventional heating conditions at 60°C [27].

The environmental benefits of agricultural waste catalysts extend beyond waste valorization to include reduced dependence on synthetic catalysts and decreased manufacturing costs [22] [25]. These catalysts demonstrate excellent recyclability, with consistent performance maintained over multiple reaction cycles [23] [25]. The biodegradable nature of agricultural waste catalysts ensures complete environmental compatibility, eliminating concerns associated with catalyst disposal and environmental persistence [22] [25].

Table 4: Green Chemistry Metrics for Chromene Synthesis Methods

Synthesis MethodAtom Economy (%)E-FactorEcoScale ScoreReaction Mass Efficiency (%)Process Mass IntensitySustainability Rating
Pyridine-2-carboxylic acid (P2CA)99.3616.6882 (Excellent)94.217.68Highly Sustainable
Ionic Liquid-Coated CNTs85.422.578 (Excellent)87.523.5Sustainable
Pomegranate Peel Ash (WEPPA)92.118.975 (Excellent)91.319.9Sustainable
BSA Biocatalysis88.725.272 (Acceptable)85.826.2Moderately Sustainable
Banana Peel Ash (WEB)90.320.176 (Excellent)89.621.1Sustainable

The comparative analysis of green chemistry metrics reveals that agricultural waste-derived catalysts achieve excellent sustainability scores across multiple evaluation criteria [3] [6]. The atom economy values consistently exceed 90%, indicating efficient utilization of starting materials with minimal waste generation [3]. The low E-factor values demonstrate successful waste minimization, while the high EcoScale scores confirm the environmental compatibility of these synthetic approaches [3] [6].

Table 5: Comparative Analysis of Synthesis Methods for 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile

MethodReaction TimeTemperature (°C)Solvent SystemCatalyst Loading (%)Yield (%)RecyclabilityEnvironmental Impact
Traditional Synthesis4-6 hours80-120Organic solvents10-2065-85Not applicableHigh
Biocatalytic Approach12-24 hours35-50Aqueous/organic5-1575-923-5 cyclesLow
Ionic Liquid Method30-90 minutesRoom temp - 80Ionic liquidSolvent medium82-954-6 cyclesVery Low
Agricultural Waste Catalyst3-8 minutes60-80Water extract10-2588-962-4 cyclesVery Low
Green Protocol (P2CA)10-20 minutes60Water:EtOH (1:1)1595-984+ cyclesMinimal

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

245.06880783 g/mol

Monoisotopic Mass

245.06880783 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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